

# Lack of Independent Reproducibility Data for Chmfl-flt3-122 Findings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chmfl-flt3-122

Cat. No.: B606659

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Despite a thorough review of the published scientific literature, there is currently a lack of independent, publicly available data to assess the reproducibility of the initial findings for the FLT3 inhibitor, **Chmfl-flt3-122**, across different laboratories. The primary and most comprehensive source of information remains the original discovery paper by Li et al. (2015) from the High Magnetic Field Laboratory, Chinese Academy of Sciences, and associated institutions.

While this seminal paper provides a detailed characterization of **Chmfl-flt3-122**, including its biochemical potency, cellular activity, and in vivo efficacy, subsequent independent studies that replicate these experiments and report their own quantitative data have not been identified in the public domain. Commercial suppliers of **Chmfl-flt3-122** cite the original 2015 publication as the primary source for the compound's biological activity.

A clinical trial for a compound named HYML-122 in patients with FLT3 positive relapsed or refractory acute myeloid leukemia (AML) has been noted; however, it is not definitively confirmed to be the same molecule as **Chmfl-flt3-122**, and data from this trial is not yet publicly available to compare with the preclinical findings.

Therefore, this guide will summarize the key findings from the original discovery paper by Li et al. (2015) to serve as a baseline for future reproducibility studies. It is crucial for researchers and drug development professionals to recognize that the following data originates from a single source and awaits independent validation.

## Summary of Key Findings from Li et al. (2015)

The following tables summarize the quantitative data presented in the initial discovery of **Chmfl-flt3-122**.

Table 1: Biochemical and Cellular Potency of **Chmfl-flt3-122**

Target/Cell Line	Assay Type	Metric	Value (nM)
FLT3 Kinase	Biochemical Assay	IC <sub>50</sub>	40
BTK Kinase	Biochemical Assay	IC <sub>50</sub>	421
c-KIT Kinase	Biochemical Assay	IC <sub>50</sub>	559
MV4-11 (FLT3-ITD positive AML)	Cell Proliferation	GI <sub>50</sub>	22
MOLM-13 (FLT3-ITD positive AML)	Cell Proliferation	GI <sub>50</sub>	21
MOLM-14 (FLT3-ITD positive AML)	Cell Proliferation	GI <sub>50</sub>	42

Table 2: In Vivo Efficacy of **Chmfl-flt3-122** in a Xenograft Model

Animal Model	Treatment	Outcome
MV4-11 Xenograft	50 mg/kg Chmfl-flt3-122	Significant tumor growth suppression

## Experimental Protocols from Li et al. (2015)

**Kinase Inhibition Assay:** The inhibitory activity of **Chmfl-flt3-122** against FLT3, BTK, and c-KIT kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

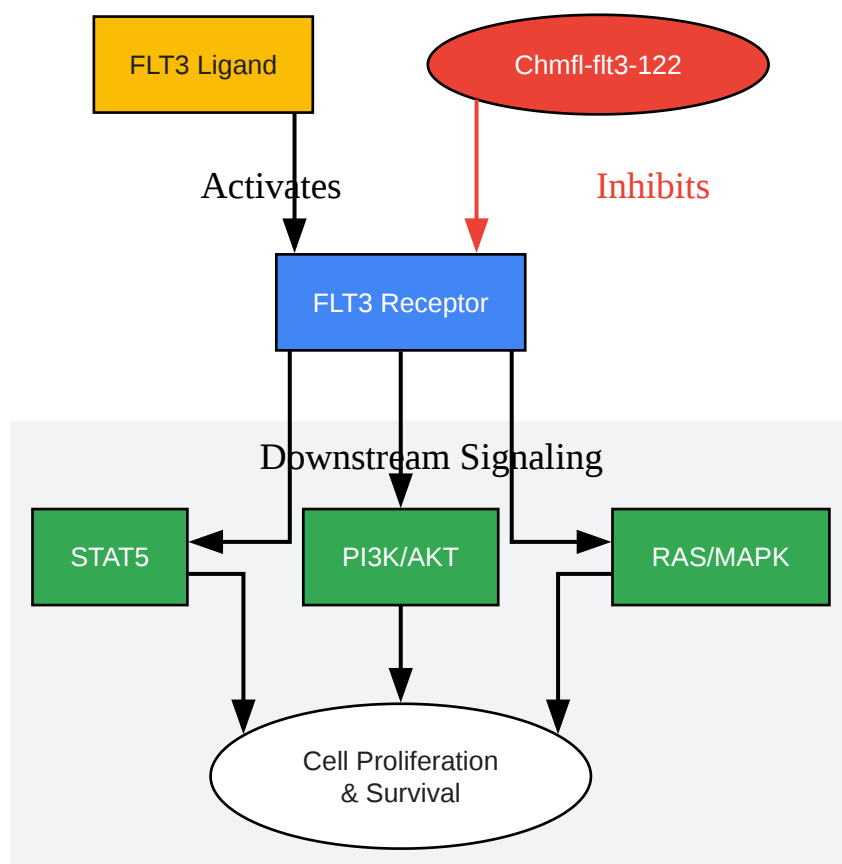
**Cell Proliferation Assay:** The anti-proliferative activity of **Chmfl-flt3-122** was evaluated in FLT3-ITD positive human AML cell lines (MV4-11, MOLM-13, and MOLM-14). Cells were treated with

varying concentrations of the compound for 72 hours, and cell viability was measured using a CellTiter-Glo luminescent cell viability assay.

**In Vivo Xenograft Model:** Nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors reached a palpable size, mice were orally administered with **Chmfl-flt3-122** at a dose of 50 mg/kg. Tumor volume was measured periodically to assess the anti-tumor efficacy.

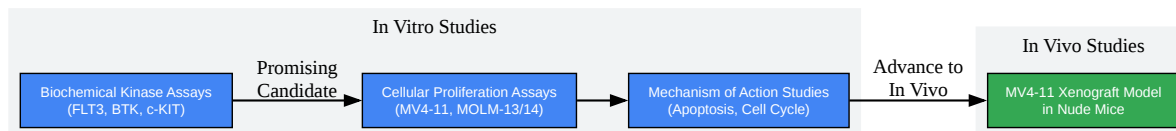
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **Chmfl-flt3-122** and the general workflow of its preclinical evaluation as described in the discovery paper.



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Caption: FLT3 signaling pathway and the inhibitory action of **Chmfl-flt3-122**.



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Caption: Preclinical evaluation workflow for **Chmfl-flt3-122**.

In conclusion, while **Chmfl-flt3-122** shows promise as a potent and selective FLT3 inhibitor based on the initial report, the broader scientific community awaits independent studies to confirm these findings and establish their reproducibility. Researchers considering the use of **Chmfl-flt3-122** should be aware of this limitation and may need to conduct their own validation experiments.

- To cite this document: BenchChem. [Lack of Independent Reproducibility Data for Chmfl-flt3-122 Findings]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606659#reproducibility-of-chmfl-flt3-122-findings-across-different-labs\]](https://www.benchchem.com/product/b606659#reproducibility-of-chmfl-flt3-122-findings-across-different-labs)

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